

# The Synthesis and Discovery of 5-Amino-2-picoline: A Technical Guide

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## Compound of Interest

Compound Name: 5-Amino-2-picoline

Cat. No.: B047470

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Introduction: **5-Amino-2-picoline**, also known as 5-amino-2-methylpyridine, is a pivotal chemical intermediate with the molecular formula  $C_6H_8N_2$ .<sup>[1]</sup> Its structure, which features a pyridine ring substituted with both an amino and a methyl group, makes it a versatile building block in various scientific fields.<sup>[2]</sup> This compound is particularly significant in medicinal chemistry and drug development, where it serves as a precursor for a wide array of biologically active molecules, including antibacterial and anti-tumor agents.<sup>[1]</sup> It is also utilized in the synthesis of agrochemicals, such as herbicides, and in materials science for creating ligands and functional polymers.<sup>[1][2][3]</sup> This guide provides an in-depth overview of the synthesis, discovery, and applications of **5-Amino-2-picoline**, tailored for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**5-Amino-2-picoline** is typically a white to light yellow crystalline powder at room temperature.<sup>[1]</sup> It exhibits good solubility in organic solvents like ethanol and acetone but has limited solubility in water.<sup>[1]</sup>

Property	Value	Reference
CAS Number	3430-14-6	
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>	[1]
Molecular Weight	108.14 g/mol	[4]
Melting Point	95-99 °C	
Appearance	White to light yellow crystalline powder	[1]
Solubility	Good in ethanol and acetone; slightly soluble in water	[1]

## Synthesis of 5-Amino-2-picoline

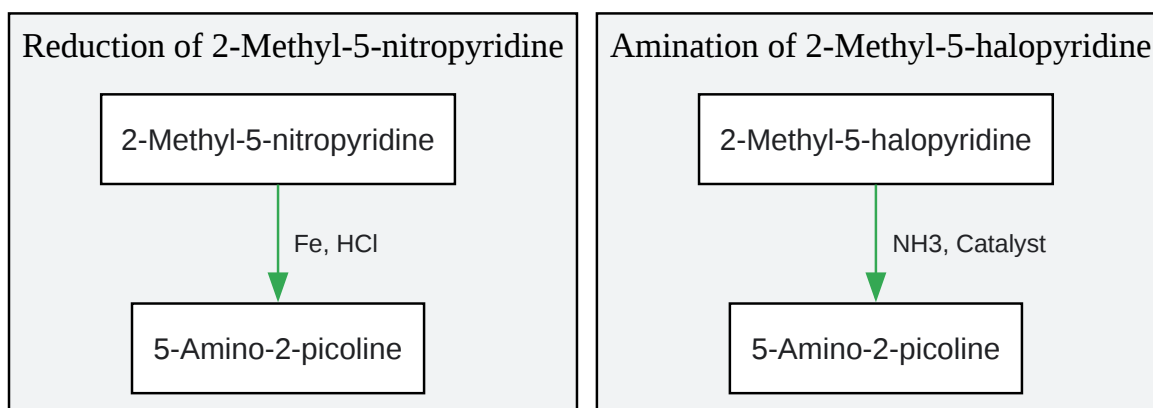
Several synthetic routes have been developed for the preparation of **5-Amino-2-picoline**. The choice of method often depends on factors such as starting material availability, desired yield and purity, and scalability. Key methods include the reduction of a nitro-substituted pyridine, amination of a halo-substituted pyridine, and the Chichibabin reaction.

## Synthetic Methodologies at a Glance

Starting Material	Key Reagents/Catalyst	Reaction Type	Reported Yield	Reference
2-Methyl-5-nitropyridine	Iron, Hydrochloric acid	Reduction	-	[1]
2-Methyl-5-halopyridine	Ammonia	Amination	-	[1]
3-Methylpyridine	Sodium amide	Chichibabin Reaction	-	[5][6][7]
3-Methylpyridine-1-oxide	Trimethylamine, Thionyl chloride, HBr	Rearrangement/Hydrolysis	80.5%	[3][6]
2-Chloro-5-methylpyridine	Liquid ammonia, Copper catalyst	Ammonolysis	-	[7]

## Key Synthetic Pathways

Below are visualizations of common synthetic routes to **5-Amino-2-picoline**.



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Caption: Common synthetic routes to **5-Amino-2-picoline**.

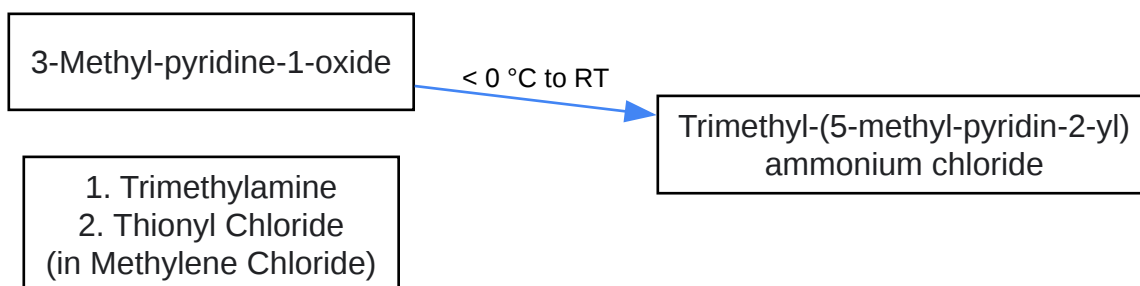
## Detailed Experimental Protocols

### Synthesis from 3-Methyl-pyridine-1-oxide

This process involves the reaction of 3-methyl-pyridine-1-oxide with a trialkylamine and an electrophilic compound, followed by reaction with hydrogen bromide.[6]

#### Step 1: Formation of the Ammonium Salt

- Dissolve 10.03 g (0.092 mol) of 3-methyl-pyridine-1-oxide in 120 ml of methylene chloride and cool the solution to -5 °C.
- Condense 22.2 g (0.377 mol) of trimethylamine at -10 °C and add it to the solution.
- Add a solution of 7.9 ml (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise over 30 minutes, maintaining the temperature below 0 °C.[3]
- Allow the resulting yellow solution to warm to room temperature and stir overnight.[3]
- Remove the solvent in vacuo to obtain the crude trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride intermediate.[3][6]



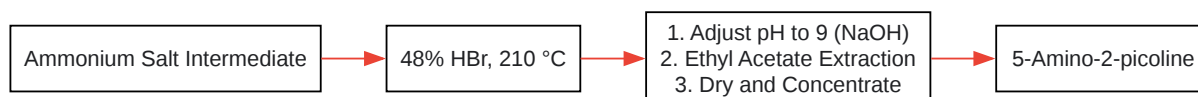
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Caption: Formation of the ammonium salt intermediate.

#### Step 2: Conversion to 2-Amino-5-methylpyridine

- To the crude intermediate, add 35 ml of a 48% hydrogen bromide solution.[3]
- Heat the mixture to distill off the water.

- Continue heating to 210 °C, continuously adding 48% hydrogen bromide solution dropwise while distilling off water.[3]
- After approximately 8 hours, the reaction should be complete (monitor by thin-layer chromatography).[3]
- Cool the mixture and adjust the pH to 9 with a dilute sodium hydroxide solution.[3]
- Extract the product four times with ethyl acetate.
- Dry the combined organic extracts over sodium sulfate, filter, and concentrate on a rotary evaporator to yield 2-amino-5-methylpyridine.[3] A yield of 8 g (80.5% of theory) has been reported for this method.[3]



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Caption: Conversion of the intermediate to the final product.

## Ammonolysis of 2-Chloro-5-methylpyridine

This method involves the reaction of 2-chloro-5-methylpyridine with liquid ammonia in the presence of a copper catalyst.[7]

- Combine 2-chloro-5-methylpyridine with an organic solvent (e.g., methanol, ethanol, or isopropanol) in a mass ratio of 1:1 to 1:20 (preferably 1:10).[7]
- Add a copper catalyst (e.g., Cu powder or CuSO<sub>4</sub>) at a dosage of 0.5-20g per 100g of 2-chloro-5-methylpyridine.[7]
- Introduce liquid ammonia into the reaction vessel.
- Heat the mixture to a temperature between 50-250°C (preferably 145-155°C) under a pressure of 1.0-10.0 MPa (preferably 3.5-4.5 MPa).[7]

- Maintain these conditions for 1-20 hours (preferably 7-9 hours).[7]
- After the reaction is complete, cool the vessel, depressurize, and remove the ammonia.
- Distill off the majority of the organic solvent.
- Cool the residue, add water, and stir.
- Extract the product with toluene, dry the organic layer, and concentrate.
- Evaporate the product under reduced pressure and cool to obtain **5-Amino-2-picoline**.[7]

## Applications in Drug Discovery and Other Fields

**5-Amino-2-picoline** is a valuable precursor in the synthesis of a multitude of compounds with significant biological activity. Its structural features allow for various chemical modifications to construct complex molecules.[1]

- **Pharmaceuticals:** It is a key intermediate in the development of new pharmaceutical agents. [2] It is used in the synthesis of antibacterial and anti-tumor drugs by serving as a starting material to build core structures with specific biological activities.[1] The aminopyridine scaffold is of interest in developing drugs against neglected tropical diseases caused by protozoan parasites.[8] It is also used to synthesize kinase inhibitors and receptor antagonists.[2]
- **Agrochemicals:** This compound is used as an intermediate in the production of agrochemicals, including herbicides and fungicides.[3][9]
- **Materials Science:** In materials science, **5-Amino-2-picoline** can be used as a functional monomer in the synthesis of polymer materials, imparting special properties to them.[1] It is also investigated for the preparation of ligands for metal-organic frameworks (MOFs).[2]

## Safety and Handling

**5-Amino-2-picoline** is classified as hazardous. It can be harmful if swallowed and may cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a well-ventilated place.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions in place.

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